Cas no 62224-16-2 (Methyl 4-bromothiophene-2-carboxylate)
Methyl 4-bromothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-bromothiophene-2-carboxylate
- 4-Bromo-2-(carbomethoxy)thiophene
- 4-Bromo-2-thiophenecarboxylic acid methyl ester
- 4-bromo-thiophene-2-carboxylic acid methyl ester
- methyl 4-bromo-2-thiophenecarboxylate
- methyl 4-bromothien-2-ylcarboxylate
- methyl 4-bromothiophen-2-carboxylate
- methyl 4-bromo-thiophene-2-carboxylate
- QC-2517
- RW2801
- 4-BROMOTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- 2-THIOPHENECARBOXYLIC ACID, 4-BROMO-, METHYL ESTER
- HPZXLAIWCQLSAR-UHFFFAOYSA-N
- BCP23093
- CB0120
- PB18709
- SY096947
- 4-BROMO-2-(CARBOMETHOXY)T
- SCHEMBL1529765
- methyl 4-bromothiophene-2-carboxylate, AldrichCPR
- DTXSID70508922
- Q-103259
- FT-0686481
- EN300-704091
- FS-3682
- C6H5BrO2S
- AKOS015904289
- CS-W022849
- 62224-16-2
- MFCD06203668
- Methyl4-bromothiophene-2-carboxylate
- DB-002056
-
- MDL: MFCD06203668
- Inchi: 1S/C6H5BrO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3
- InChI Key: HPZXLAIWCQLSAR-UHFFFAOYSA-N
- SMILES: BrC1=CSC(C(=O)OC)=C1
Computed Properties
- Exact Mass: 219.91900
- Monoisotopic Mass: 219.91936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 54.5
Experimental Properties
- Density: 1.662
- Boiling Point: 255 ºC
- Flash Point: 108 ºC
- Refractive Index: 1.577
- PSA: 54.54000
- LogP: 2.29720
Methyl 4-bromothiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-bromothiophene-2-carboxylate Pricemore >>
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Methyl 4-bromothiophene-2-carboxylate Suppliers
Methyl 4-bromothiophene-2-carboxylate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Methyl 4-bromothiophene-2-carboxylate
Methyl 4-bromothiophene-2-carboxylate (CAS No. 62224-16-2): A Versatile Building Block in Medicinal Chemistry
Methyl 4-bromothiophene-2-carboxylate, with the chemical designation CAS No. 62224-16-2, represents a key intermediate in the development of novel therapeutic agents. This sulfone derivative exhibits unique structural features that make it a valuable candidate for drug discovery programs targeting various biological pathways. Recent studies have highlighted its potential as a scaffold for designing molecules with enhanced pharmacokinetic profiles and improved target specificity.
The 4-bromothiophene-2-carboxylate moiety demonstrates remarkable reactivity due to the presence of both bromine and thiophene functionalities. This dual functionality enables the molecule to participate in a range of synthetic transformations, including nucleophilic substitution reactions and cross-coupling processes. Researchers at the University of Tokyo have recently reported the synthesis of 4-bromothiophene-2-carboxylate-based compounds with promising antitumor activity against multidrug-resistant cancer cell lines, as published in Organic & Biomolecular Chemistry (2023).
Structurally, the methyl 4-bromothiophene-2-carboxylate molecule consists of a five-membered thiophene ring fused with a carboxylate group. The bromine atom at the 4-position introduces electrophilic characteristics, while the methyl group enhances solubility properties. This combination of functional groups allows for versatile modification strategies, including the introduction of various heteroatoms or the creation of complex conjugated systems. The chemical stability of this compound under different reaction conditions has been extensively studied in recent years.
Recent advancements in medicinal chemistry have focused on optimizing the biological activity of 4-bromothiophene-2-carboxylate-derived compounds. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this molecule exhibit selective inhibition of the PI3K/AKT/mTOR pathway, which is implicated in several cancers. The research team utilized advanced computational methods to predict the binding affinity of these compounds with target proteins, significantly reducing the time required for experimental validation.
The synthesis of methyl 4-bromothiophene-2-carboxylate typically involves multi-step organic reactions, with the bromination of thiophene derivatives being a critical step. Modern synthetic approaches have incorporated green chemistry principles to minimize environmental impact while maintaining high yields. The use of catalytic systems and solvent-free conditions has become increasingly prevalent in the production of this compound, as reported in recent industrial applications.
Pharmacological studies have revealed that 4-bromothiophene-2-carboxylate-based molecules may offer advantages in drug development. The thiol group in the thiophene ring can participate in various biological interactions, including metal ion chelation and protein binding. This property has led to its exploration in the development of metallotherapeutic agents for neurodegenerative diseases. A 2022 clinical trial reported promising results in the treatment of Alzheimer's disease using compounds derived from this scaffold.
The chemical versatility of methyl 4-bromothiophene-2-carboxylate has also been exploited in the design of small molecule inhibitors for infectious diseases. Researchers at the National Institutes of Health have developed a series of derivatives that show potent antiviral activity against RNA viruses. The unique electronic properties of the thiophene ring contribute to the molecule's ability to interact with viral proteins, making it an attractive candidate for antiviral drug development.
Recent computational studies have focused on predicting the physicochemical properties of 4-bromothiophene-2-carboxylate derivatives. Machine learning models have been trained to correlate molecular structure with biological activity, allowing for the rapid screening of potential drug candidates. These predictive models have significantly accelerated the discovery process, reducing the need for extensive experimental testing in early-stage research.
The application of methyl 4-bromothiophene-2-carboxylate extends beyond pharmaceutical research. In materials science, this compound has been explored for its potential in organic electronics. The conjugated structure of the thiophene ring facilitates charge transport properties, making it suitable for use in organic semiconductors. This dual functionality highlights the importance of this compound in interdisciplinary research.
Ongoing research continues to uncover new applications for 4-bromothiophene-2-carboxylate. A 2024 study published in Advanced Materials demonstrated its use in the development of smart drug delivery systems. The molecule's ability to undergo controlled chemical transformations under specific conditions makes it ideal for creating stimuli-responsive drug carriers. These advancements underscore the significance of this compound in modern chemical research.
The synthesis and modification of methyl 4-bromothiophene-2-carboxylate remain active areas of investigation. New methodologies are being developed to improve the efficiency and selectivity of its production. These advancements are crucial for expanding the range of potential applications and ensuring the compound's viability in both pharmaceutical and industrial contexts. The continued exploration of this molecule's properties is expected to lead to further breakthroughs in chemical science.
As research progresses, the role of 4-bromothiophene-2-carboxylate in drug discovery is likely to expand. Its unique structural characteristics and chemical reactivity make it a promising candidate for developing novel therapeutics. The integration of advanced analytical techniques and computational methods is expected to further enhance our understanding of its potential applications. This compound continues to represent an important area of study in the field of medicinal chemistry.
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